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molecular formula C5H5N5O2 B8712501 5-(azidomethyl)-2,4(1H,3H)-pyrimidinedione

5-(azidomethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B8712501
M. Wt: 167.13 g/mol
InChI Key: FTSFSHHUBPYPIE-UHFFFAOYSA-N
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Patent
US07101883B2

Procedure details

Sodium azide (0.6 g, 9.34 mmol) was added to a solution of 5-(chloromethyl)-2,4(1H,3H)-pyrimidinedione (0.3 g, 1.67 mmol) in DMSO (5 ml) under nitrogen at room temperature. The reaction was stirred for 2 h then partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate and concentrated to give the 5-(azidomethyl)-2,4(1H,3H)-pyrimidinedione (0.275 g, 98%) as a yellow solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Cl[CH2:6][C:7]1[C:8](=[O:14])[NH:9][C:10](=[O:13])[NH:11][CH:12]=1>CS(C)=O>[N:1]([CH2:6][C:7]1[C:8](=[O:14])[NH:9][C:10](=[O:13])[NH:11][CH:12]=1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
ClCC=1C(NC(NC1)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.275 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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